Product packaging for Dioctanoin(Cat. No.:CAS No. 1069-87-0)

Dioctanoin

Cat. No.: B093851
CAS No.: 1069-87-0
M. Wt: 344.5 g/mol
InChI Key: ZQBULZYTDGUSSK-UHFFFAOYSA-N
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Description

Contextualization as a Diacylglycerol Analog in Lipid Signaling

1,2-Dioctanoylglycerol, also referred to as dioctanoylglycerol (DOG) or DiC8, is a synthetic derivative of glycerol (B35011). cymitquimica.com It is classified as a diacylglycerol (DAG), a group of molecules that play a pivotal role in cellular signaling. ontosight.ai Structurally, 1,2-dioctanoylglycerol consists of a glycerol backbone to which two octanoyl (C8) fatty acid chains are attached at the sn-1 and sn-2 positions. cymitquimica.comsmolecule.com

As a synthetic lipid molecule, it serves as an analog to the naturally occurring diacylglycerols. ontosight.aipubcompare.ai This structural similarity allows it to be used as a laboratory reagent to investigate various biochemical and cell biology processes that involve endogenous DAG. pubcompare.ai Its physical properties, such as being soluble in organic solvents like dimethyl sulfoxide (B87167) and ethanol (B145695) but insoluble in water, make it suitable for use in experimental settings. cymitquimica.comsmolecule.com

Property Description
Chemical Name 1,2-Dioctanoylglycerol
Synonyms DiC8, DOG, 1,2-dioctanoyl-sn-glycerol (B43705)
Chemical Formula C₁₉H₃₆O₅ or C₂₁H₄₀O₄ (depending on source) ontosight.aismolecule.com
Molecular Weight ~344.5 g/mol or 356.55 g/mol ontosight.aismolecule.com
Class Diacylglycerol (DAG) analog ontosight.ai
Nature Synthetic lipid molecule ontosight.ai
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); Insoluble in water cymitquimica.comsmolecule.com

Historical Perspectives on its Introduction and Utility in Research

The utility of 1,2-dioctanoylglycerol as a research tool became particularly prominent in the 1980s, coinciding with groundbreaking discoveries about the role of Protein Kinase C in signal transduction. pubcompare.ai Researchers sought cell-permeant molecules that could mimic the action of endogenous diacylglycerol to probe the function of this newly discovered signaling pathway. Because of its effectiveness as a cell-permeant activator of PKC, synthetic analogues with eight-carbon acyl chains, like 1,2-dioctanoylglycerol, were synthesized and used to investigate the specific structural requirements for PKC activation. nih.gov

Early studies in the late 1980s employed 1,2-dioctanoylglycerol to explore a variety of cellular functions. For example, research published in 1988 detailed its ability to cause a transient translocation of PKC and inhibit cell proliferation in MCF-7 human breast cancer cells, reinforcing the hypothesis of PKC's role in regulating cell growth. nih.gov In 1989, it was used to demonstrate that it could stimulate neutrophils to release superoxide (B77818) through mechanisms that could be independent of PKC. nih.gov Another key study from 1989 characterized its distinct, PKC-independent effects on cytosolic calcium and pH in T lymphocytes. nih.gov

Its application also extended to cancer research, where it was identified as a potent Stage II tumor promoter in mouse skin, similar in action to mezerein but differing from the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). aacrjournals.org These foundational studies established 1,2-dioctanoylglycerol as a versatile and powerful tool, paving the way for its continued use in dissecting the complex roles of lipid-mediated signaling pathways in health and disease. ontosight.aipubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O5 B093851 Dioctanoin CAS No. 1069-87-0

Properties

IUPAC Name

(3-hydroxy-2-octanoyloxypropyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBULZYTDGUSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910175
Record name 3-Hydroxypropane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-87-0
Record name Monoctanoin Component C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DICAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Interactions

Protein Kinase C (PKC) Activation by 1,2-Dioctanoylglycerol

1,2-Dioctanoylglycerol serves as a potent activator of specific isoforms of Protein Kinase C. smolecule.com PKC enzymes are broadly classified into three subfamilies: classical (cPKC), novel (nPKC), and atypical (aPKC). ideayabio.com Both classical and novel PKC isoforms are responsive to diacylglycerol, including 1,2-dioctanoylglycerol. ideayabio.comresearchgate.net

Direct Activation Mechanisms of Canonical and Novel PKC Isoforms:

The activation of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms by 1,2-dioctanoylglycerol is a direct process. researchgate.netphysiology.org This activation is initiated by the binding of 1,2-dioctanoylglycerol to the C1 domain, a conserved region within the regulatory domain of these PKC isoforms. wikipedia.orgportlandpress.compancreapedia.org In their inactive state, PKC enzymes are held in a closed conformation by a pseudosubstrate region that blocks the active site. wikipedia.org The binding of 1,2-dioctanoylglycerol, along with calcium for cPKC isoforms, induces a conformational change that releases the pseudosubstrate from the catalytic site, leading to enzyme activation. wikipedia.org

Studies have shown that 1,2-dioctanoylglycerol can activate a range of PKC isoforms. For instance, in cultured rat type II cells, 1,2-dioctanoylglycerol was found to activate PKC-α, -βI, -βII, -δ, -η, and -μ. physiology.org Similarly, in human neutrophils, non-phorbol activators of PKC, including 1,2-dioctanoylglycerol, were shown to promote actin assembly, a process linked to PKC activation. rupress.org

It is important to note that while 1,2-dioctanoylglycerol is a powerful tool for studying PKC, it can also have effects independent of PKC activation, such as influencing intracellular calcium levels. diabetesjournals.orgdiabetesjournals.org

Subcellular Translocation of PKC Isoforms upon Activation

A hallmark of PKC activation is its translocation from the cytosol to cellular membranes. wikipedia.orgfrontiersin.org In its inactive state, PKC resides predominantly in the cytosol. nih.gov Upon cellular stimulation and the generation of diacylglycerol, or the introduction of a synthetic analog like 1,2-dioctanoylglycerol, PKC isoforms are recruited to the membrane. wikipedia.orgfrontiersin.org

1,2-Dioctanoylglycerol has been shown to induce the translocation of various PKC isoforms. For example, it stimulates the redistribution of PKC activity from the cytosol to the membrane in GH3 pituitary cells. nih.gov In cardiac myocytes, both 1,2-dioctanoylglycerol and phorbol (B1677699) esters increase the association of PKC with the membrane. ahajournals.org Studies in P19 cells differentiating into cardiomyocytes revealed that 1,2-dioctanoylglycerol could reverse the differentiation-induced shift in PKCα distribution, causing it to associate dramatically with the particulate fraction. nih.gov This translocation is a crucial step, as it brings the enzyme into proximity with its membrane-bound substrates and cofactors, facilitating downstream signaling events. wikipedia.org The translocation process itself is thought to be a diffusion-driven random movement, where the enzyme collides with the plasma membrane. uni-leipzig.de

Comparative Analysis with Phorbol Esters in PKC Modulation

Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent tumor promoters that also act as powerful activators of PKC, often with much higher affinity than diacylglycerols. nih.govacs.org While both 1,2-dioctanoylglycerol and phorbol esters activate PKC, there are notable differences in their mechanisms and the duration of their effects. nih.govnih.gov

One key difference is the transient nature of activation by 1,2-dioctanoylglycerol compared to the sustained activation by phorbol esters. nih.gov In GH3 pituitary cells, 1,2-dioctanoylglycerol causes a temporary translocation of PKC to the membrane, after which the enzyme returns to the cytosol. nih.gov In contrast, TPA induces a more persistent membrane association. nih.gov This difference may be partly due to the fact that diacylglycerols can be rapidly metabolized, whereas phorbol esters are not. nih.gov

Furthermore, some studies suggest that 1,2-dioctanoylglycerol and phorbol esters may have distinct effects on cellular metabolism and signaling pathways, with some actions of diacylglycerols potentially being independent of the PKC isoforms activated by phorbol esters. nih.gov For example, 1,2-dioctanoylglycerol has been shown to be a poorer activator of PKCα compared to phorbol esters in certain cell types. nih.gov Despite these differences, both classes of compounds are invaluable tools for dissecting the complex roles of PKC in cellular function. nih.govnih.gov

Data Tables

Table 1: PKC Isoforms Activated by 1,2-Dioctanoylglycerol

PKC IsoformCell Type/SystemReference
αCultured rat type II cells, P19 cells physiology.org, nih.gov
βICultured rat type II cells physiology.org
βIICultured rat type II cells physiology.org
δCultured rat type II cells physiology.org
ηCultured rat type II cells physiology.org
μCultured rat type II cells physiology.org

Table 2: Comparison of 1,2-Dioctanoylglycerol and Phorbol Esters

Feature1,2-DioctanoylglycerolPhorbol Esters (e.g., TPA)References
Activation of PKC Direct activatorPotent direct activator nih.gov, rupress.org
Binding Affinity for PKC Lower than phorbol estersHigh affinity acs.org
Duration of Activation TransientSustained nih.gov
Metabolism Rapidly metabolizedNot readily metabolized nih.gov
PKC Isoform Specificity Can exhibit some isoform preferenceCan exhibit some isoform preference nih.gov
Distinct Kinetics and Specificity of PKC Activation

1,2-Dioctanoyl-sn-glycerol (B43705) (diC8) is a cell-permeable synthetic analog of diacylglycerol (DAG) widely used to investigate the roles of protein kinase C (PKC). nih.govnih.gov Unlike the effects of phorbol esters such as 4β-phorbol 12,13-dibutyrate, the activation of PKC by diC8 is transient. pnas.orgpnas.org This brief activity is because diC8 is rapidly metabolized within the cell into sn-1,2-dioctanoyl phosphatidic acid. pnas.orgpnas.org The duration of the cellular response to diC8 is dependent on its concentration, lasting only minutes before being spontaneously reversed as it is converted to phosphatidic acid. pnas.orgpnas.org This rapid metabolism and consequently brief activation of PKC contrasts with the more sustained, irreversible effects induced by phorbol esters. pnas.org

Studies have indicated that diC8 may exhibit a degree of specificity for different PKC isozymes, displaying a lower affinity for PKCα compared to other isozymes. sigmaaldrich.com The activation of PKC by diC8 is a critical step in various cellular processes. For instance, in spinal cord explant cultures, low concentrations of diC8 (5 µM) were found to stimulate neurite outgrowth, an effect attributed to PKC activation. nih.gov Conversely, higher concentrations (30-60 µM) led to a reversible cessation of actin dynamics and changes in growth cone morphology. nih.gov

Protein Kinase C-Independent Cellular Effects of 1,2-Dioctanoylglycerol

Modulation of Intracellular Calcium Dynamics and Release

1,2-dioctanoylglycerol can induce changes in intracellular free calcium concentration ([Ca2+]i) through mechanisms that are independent of Protein Kinase C activation. nih.gov In T lymphocytes, diC8 at concentrations of 12.5 µM and higher causes an increase in cytosolic free Ca2+. nih.gov This effect is not mimicked by other PKC activators like phorbol esters or other diacylglycerol analogs, indicating a PKC-independent pathway. nih.gov The diC8-induced rise in [Ca2+]i is not associated with the hydrolysis of phosphatidylinositol, a common pathway for calcium release. nih.gov

In adult rat ventricular myocytes, diC8 was found to cause a significant increase in the systolic Ca2+ transient, which enhances muscle contraction. physiology.org This effect was not associated with changes in the sarcoplasmic reticulum's Ca2+ content or the sensitivity of myofilaments to Ca2+. physiology.org Furthermore, studies on embryonic chick cardiomyocytes and adult rat ventricular myocytes have shown that diC8 can inhibit L-type calcium currents. nih.govnih.gov This inhibitory effect was not prevented by PKC inhibitors, again suggesting a mechanism independent of PKC activation. nih.gov The data suggest that diC8 may directly affect calcium channels, facilitating their inactivation and reducing their availability. nih.gov

Influence on Cytosolic pH Regulation and Acidification

1,2-dioctanoylglycerol exerts complex, concentration-dependent effects on cytosolic pH (pHi) that can be both PKC-dependent and independent. At low concentrations (0.5-2.5 µM) in T lymphocytes, diC8 causes a cytosolic alkalinization by activating the Na+/H+ antiport in a PKC-mediated manner. nih.gov However, at higher concentrations (≥12.5 µM), it induces a pronounced cytosolic acidification, which is followed by a gradual recovery to the baseline pHi. nih.gov This acidification is independent of PKC activation. nih.gov

In human platelets, diC8, as a PKC activator, plays a role in setting the intracellular pH to a specific value (around 7.22) and facilitates recovery from acid loading by increasing the rate of the Na+/H+ exchanger. nih.govthieme-connect.com Conversely, in adult rat ventricular myocytes, the intracellular release of diC8 had no detectable effect on intracellular pH or the activity of the Na+/H+ antiport, indicating that its effects on contractility in these cells are not mediated by changes in pHi. physiology.org This highlights that the influence of diC8 on pH regulation is cell-type specific and can occur through distinct mechanisms.

Interactions with Other Signaling Pathways and Proteins

1,2-dioctanoylglycerol has been shown to interact with the epidermal growth factor (EGF) signaling pathway, mimicking some of the effects of tumor-promoting phorbol diesters on mitogenesis and EGF receptor binding. sigmaaldrich.com The EGF receptor, a receptor tyrosine kinase, is crucial for processes like cell proliferation and differentiation. frontiersin.orgmdpi.com Its activation is a key step in initiating mitogenesis. ahajournals.org

DiC8 can influence cellular responses to growth factors. Heparin-binding EGF (HB-EGF) is a potent mitogen for vascular smooth muscle cells that acts by binding to the EGF receptor and stimulating its phosphorylation. ahajournals.org The interaction of diC8 with the EGF receptor pathway suggests it can play a role in modulating cell growth and proliferation. sigmaaldrich.comsigmaaldrich.com In some contexts, the activation of PKC by diacylglycerol analogs can potentiate the inhibitory effects of EGF on other signaling pathways, such as those mediated by muscarinic receptors. nih.gov This indicates a complex crosstalk between PKC-dependent pathways activated by diC8 and the EGF receptor signaling cascade.

Involvement in T-Cell Lymphoma Invasion and Metastasis–Inducing Protein 1 (TIAM1) Transfection Studies

The lipid second messenger 1,2-Dioctanoyl-sn-glycerol (DAG) has been utilized in research contexts that investigate the function of T-cell lymphoma invasion and metastasis–inducing protein 1 (TIAM1), a crucial regulator of cell morphology and motility. sigmaaldrich.comsigmaaldrich.com While direct transfection studies solely centered on 1,2-dioctanoylglycerol's effect on TIAM1 expression are not prominently detailed, its use is integral to understanding the signaling cascades in which TIAM1 participates. Specifically, research has focused on the role of diacylglycerol and its downstream metabolite, phosphatidic acid (PA), in the localization and activation of TIAM1.

In studies of phagocytic cells like macrophages and immature dendritic cells, it has been demonstrated that a constant process of membrane ruffling and macropinocytosis is essential for their immune surveillance function. nih.gov This process is dependent on the activity of the Rac guanine (B1146940) nucleotide exchange factor (GEF), TIAM1. Research has shown that the inhibition of diacylglycerol kinase, an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid, leads to the detachment of TIAM1 from the plasma membrane. nih.govmolbiolcell.org This delocalization of TIAM1 results in a decrease in the activity of the small GTPase Rac, which in turn abolishes the constitutive membrane ruffling and macropinocytosis characteristic of these immune cells. nih.gov

These findings highlight a critical signaling pathway where diacylglycerol is a key intermediate. The synthesis of phosphatidic acid at the plasma membrane, derived from diacylglycerol, is required for the stable association of TIAM1 with the membrane. nih.gov Therefore, in experimental settings, including those involving cells transfected with TIAM1 constructs, 1,2-dioctanoylglycerol can be used to manipulate the levels of diacylglycerol and subsequently influence the localization and downstream signaling of TIAM1. This allows for a detailed examination of the molecular requirements for TIAM1-mediated cellular processes such as invasion and metastasis.

Table 1: Key Molecules in TIAM1-Related Signaling

Compound NameAbbreviationRole in TIAM1-Related Signaling
1,2-Dioctanoyl-sn-glycerolDAGPrecursor to Phosphatidic Acid; involved in TIAM1 localization
T-cell lymphoma invasion and metastasis–inducing protein 1TIAM1Rac guanine nucleotide exchange factor; regulates cell motility
Phosphatidic AcidPARequired for the membrane association of TIAM1
Diacylglycerol KinaseDGKEnzyme that converts diacylglycerol to phosphatidic acid
Down-regulation of Nicotinic Acetylcholine (B1216132) Receptors and Associated Currents

1,2-Dioctanoylglycerol has been shown to modulate the function of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission. wikipedia.org Specifically, it has been found to down-regulate these receptors and reduce the ionic currents they mediate. sigmaaldrich.comsigmaaldrich.com

In studies utilizing dorsal unpaired median (DUM) neurons from the cockroach, which express α-bungarotoxin-insensitive nAChRs, the application of 1,2-dioctanoylglycerol (referred to as DiC8) was observed to decrease the currents evoked by both nicotine (B1678760) and the neonicotinoid insecticide clothianidin. researchgate.net Research demonstrated that 10 µM DiC8 was effective in suppressing the potentiation of nicotine-induced currents that is typically brought about by agents that increase intracellular calcium levels, such as caffeine (B1668208) or direct application of 9 mM Ca²⁺. researchgate.net This suggests an interplay between the signaling pathway initiated by 1,2-dioctanoylglycerol and intracellular calcium signaling in the modulation of nAChR activity.

Furthermore, the co-application of 10 µM DiC8 with either 9 mM Ca²⁺, caffeine, or the calcium chelator BAPTA resulted in a reduction of the amplitude of currents induced by clothianidin. researchgate.net This indicates that the modulatory effect of 1,2-dioctanoylglycerol on nAChRs is complex and can be influenced by the intracellular calcium concentration. The mechanism underlying these effects is, at least in part, attributed to the ability of 1,2-dioctanoylglycerol to activate protein kinase C (PKC), a serine/threonine kinase known to phosphorylate and modulate the function of various ion channels, including nAChRs. sigmaaldrich.comnih.gov The activation of PKC can lead to receptor desensitization, a state of reduced responsiveness to agonist stimulation. nih.gov

Table 2: Effects of 1,2-Dioctanoylglycerol on Nicotinic Acetylcholine Receptor Currents

AgonistCell TypeConcentration of 1,2-Dioctanoylglycerol (DiC8)Observed Effect on CurrentReference
NicotineCockroach DUM neurons10 µMReduced evoked currents; suppressed caffeine- and Ca²⁺-induced potentiation researchgate.net
ClothianidinCockroach DUM neurons10 µMReduced evoked currents, especially in the presence of Ca²⁺-modulating agents researchgate.net

Role in Biological Processes and Cellular Regulation

Cellular Proliferation and Growth Regulation

1,2-Dioctanoylglycerol has been shown to have a significant, though sometimes complex, influence on cell proliferation and growth, primarily through its activation of Protein Kinase C (PKC). smolecule.com In some instances, it promotes cell growth, while in others, it acts as an inhibitor. For example, in bovine capillary endothelial cells, activators of PKC, including 1,2-dioctanoylglycerol, suppress cell proliferation stimulated by angiogenic mitogens. rupress.orgsemanticscholar.org This suggests a potential regulatory role for PKC in angiogenesis, where it may help to transition proliferating endothelial cells into a non-growing, differentiated state to form capillary tubes. rupress.org

Conversely, in MCF-7 human breast cancer cells, 1,2-dioctanoylglycerol mimics the inhibitory effect of phorbol (B1677699) esters on cell proliferation. nih.gov This inhibition is linked to the transient translocation of PKC from the cytosol to the cell membrane. nih.gov Interestingly, prolonged exposure to 1,2-dioctanoylglycerol does not lead to the downregulation of PKC, unlike treatment with the phorbol ester TPA. nih.gov This finding supports the hypothesis that the translocation of PKC, rather than its degradation, is a key step in the negative modulation of MCF-7 cell growth. nih.gov The effects of 1,2-dioctanoylglycerol on cell proliferation are often dose-dependent and can vary between different cell types.

Table 1: Effects of 1,2-Dioctanoylglycerol on Cellular Proliferation
Cell TypeEffect of 1,2-DioctanoylglycerolAssociated MechanismReference
Bovine Capillary Endothelial CellsSuppression of proliferationActivation of Protein Kinase C rupress.orgsemanticscholar.org
MCF-7 Human Breast Cancer CellsInhibition of proliferationTransient translocation of Protein Kinase C nih.gov

Cellular Differentiation Processes

1,2-Dioctanoylglycerol plays a significant role in directing the differentiation of various cell types, a process heavily reliant on the activation of specific signaling pathways. smolecule.com Its ability to mimic endogenous diacylglycerol makes it a potent tool for studying these intricate cellular transformations. pnas.org

Myeloid and Lymphoid Cell Differentiation

The differentiation of hematopoietic stem cells into distinct myeloid and lymphoid lineages is a fundamental process in the development of the immune system. nih.govnih.gov 1,2-Dioctanoylglycerol has been instrumental in understanding the role of PKC in this process. In human myeloid leukemia cells (HL-60), synthetic diacylglycerols like sn-1,2-dioctanoylglycerol can activate PKC and induce differentiation into cells with macrophage-like characteristics. pnas.org This effect is potent, with sn-1,2-dioctanoylglycerol being able to displace a significant portion of phorbol dibutyrate from its receptor on these cells. pnas.org The structural integrity of the glycerol (B35011) backbone is crucial, as modifications to the hydroxyl group at the third position can inactivate the molecule's differentiating capacity. pnas.org

In T lymphocytes, 1,2-dioctanoylglycerol's effects are more complex. At low concentrations, it activates PKC, leading to changes in intracellular pH. nih.govnih.gov However, at higher concentrations, it can induce an increase in cytosolic free calcium and acidification through a PKC-independent mechanism. nih.govnih.gov Since fluctuations in intracellular calcium are often linked to cell differentiation, some of the effects of 1,2-dioctanoylglycerol on lymphocytes may be a consequence of these calcium changes, highlighting its multifaceted role in immune cell regulation. nih.govnih.gov

Impact on Reproductive Cell Function, including the Acrosome Reaction

In reproductive biology, 1,2-dioctanoylglycerol has been shown to be a potent inducer of the acrosome reaction in sperm cells, a critical step for fertilization. smolecule.com Studies on marsupial spermatozoa have demonstrated that 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) can induce acrosomal loss in a significant percentage of spermatozoa. nih.gov This induction occurs even in the absence of extracellular calcium and is not enhanced by calcium ionophores, suggesting a mechanism that may not be directly dependent on external calcium influx. nih.gov

Further research on ram spermatozoa has revealed that while the induction of the acrosome reaction is associated with a rise in endogenous diacylglycerol, the effects of exogenous 1,2-dioctanoylglycerol and other diacylglycerol isomers are not stereospecific. nih.gov This lack of stereospecificity suggests that the mechanism of action in this context may not involve the typical activation of protein kinase C. nih.govcsic.es Instead, it is hypothesized that at the relatively high concentrations required to induce the acrosome reaction, diacylglycerols may act as direct membrane fusogens, facilitating the fusion of the acrosomal and plasma membranes. nih.gov

Table 2: Role of 1,2-Dioctanoylglycerol in Cellular Differentiation
Cell Type/ProcessEffect of 1,2-DioctanoylglycerolKey FindingsReference
Human Myeloid Leukemia (HL-60) CellsInduces differentiation into macrophage-like cellsActivates Protein Kinase C pnas.org
T LymphocytesInduces changes in intracellular pH and calciumPKC-dependent and independent mechanisms nih.govnih.gov
Spermatozoa (Acrosome Reaction)Induces acrosome reactionMay act as a direct membrane fusogen, independent of PKC activation nih.govnih.govcsic.es

Regulation of Membrane Transport Systems

The integrity and function of cellular membranes are paramount for maintaining cellular homeostasis. 1,2-Dioctanoylglycerol has been shown to influence the transport of key ions and molecules across these membranes, highlighting its regulatory role in fundamental physiological processes.

Immunological and Inflammatory Responses

1,2-Dioctanoylglycerol (diC8), a cell-permeable analog of the endogenous signaling molecule diacylglycerol (DAG), plays a significant role in modulating various facets of the immune and inflammatory response. Its ability to activate protein kinase C (PKC) allows it to influence the behavior of key immune cells.

Leukocyte Migration and Chemotaxis

1,2-Dioctanoylglycerol has been identified as a potent chemoattractant for various types of leukocytes. nih.govnih.govpnas.orgjohnshopkins.edu Research demonstrates that this lipid molecule can induce the directed migration of these immune cells, a fundamental process in inflammatory responses.

Detailed research findings indicate that 1,2-dioctanoylglycerol acts as a strong chemoattractant for human polymorphonuclear leukocytes (PMN), also known as neutrophils. nih.govpnas.org In laboratory tests, the migratory response of PMNs to 1,2-dioctanoylglycerol was determined to be primarily chemotactic, meaning the cells moved along a concentration gradient of the substance. nih.govnih.govpnas.org This effect is not limited to myeloid cells; the compound also attracts lymphoid cells, including the 6C3HED mouse thymic lymphoma and the Jurkat human T-cell leukemia line. nih.govpnas.org These findings suggest that the generation of 1,2-diacylglycerol during receptor-mediated cell stimulation may be a common step in initiating the migratory responses of different leukocyte populations. nih.govnih.gov The structural characteristics of the diacylglycerol molecule, such as the position and number of its acyl chains, are important for its chemoattractant activity. nih.govnih.gov

Table 1: Chemotactic Effect of 1,2-Dioctanoylglycerol on Various Leukocyte Cell Types

Cell TypeSpeciesDescriptionObserved EffectCitation
Polymorphonuclear Leukocytes (PMN)HumanA type of white blood cell (neutrophil)Strong Chemoattractant; Primarily Chemotactic Response nih.govpnas.org
6C3HEDMouseThymic Lymphoma Cell LineStrong Chemoattractant nih.govpnas.org
JurkatHumanT-Cell Leukemia LineStrong Chemoattractant nih.govpnas.org

Superoxide (B77818) Production in Phagocytic Cells (e.g., Neutrophils)

1,2-Dioctanoylglycerol is a known stimulator of the respiratory burst in phagocytic cells, leading to the production of superoxide (O₂⁻), a reactive oxygen species crucial for microbial killing.

Studies on guinea pig neutrophils have shown that treatment with 1,2-dioctanoyl-sn-glycerol (DiC8) leads to the release of large quantities of superoxide. nih.gov This response is accompanied by the intense phosphorylation of proteins around 47 and 49 kDa. nih.gov Similarly, in nonsteroidogenic cells isolated from rat corpora lutea, 1,2-dioctanoylglycerol induced a rapid and dose-dependent increase in superoxide production. nih.govoup.com The response in these ovarian cells was found to be activated through a protein kinase C pathway and was inhibited by the NADPH/NADH-oxidase inhibitor diphenylene iodonium, but not by mitochondrial inhibitors. nih.govoup.com This indicates the involvement of a phagocyte-like NADPH oxidase system. oup.com

Modulation of T-Lymphocyte Activation Pathways

1,2-Dioctanoylglycerol serves as a signaling molecule in the activation of T-lymphocytes, although its effects differ from those of more potent activators like phorbol esters.

In highly purified human T-cells, sn-1,2-dioctanoylglycerol (diC8) acts synergistically with the calcium ionophore ionomycin (B1663694) to promote T-cell proliferation. nih.gov This proliferative response is dependent on a functioning interleukin-2 (B1167480) (IL-2) system. nih.gov However, unlike the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), diC8 alone is not sufficient to induce the expression of IL-2 receptors or trigger proliferation. nih.govpnas.org

The difference in signaling activity is linked to the duration of PKC activation. While TPA plus ionomycin causes a prolonged association of PKC with the cell membrane (over 4 hours), diC8 plus ionomycin induces only a transient association, peaking at around 20 minutes. pnas.orgpnas.org Consequently, sustained T-cell activation requires prolonged PKC stimulation, which can be achieved through multiple additions of diC8. pnas.orgosti.gov At higher concentrations (≥12.5 µM), diC8 can cause a marked acidification of the cytosol in T-lymphocytes. nih.gov

Table 2: Comparison of 1,2-Dioctanoylglycerol (diC8) and TPA on T-Cell Activation

FeaturediC8 + IonomycinTPA + IonomycinCitation
Proliferation Synergistic effectSynergistic effect nih.gov
IL-2 Receptor Expression (alone) No inductionInduces expression nih.govpnas.org
PKC Membrane Association Transient (Max at 20 min)Prolonged (>4 hours) pnas.orgpnas.org
Requirement for Activation Requires multiple, prolonged additionsSingle addition effective pnas.orgosti.gov

Lipid Metabolism and Signaling Crosstalk

1,2-Dioctanoylglycerol is not only a product of lipid metabolism but also an active participant that influences other lipid signaling pathways, creating a complex network of crosstalk.

Influence on Phosphatidic Acid Production

A key metabolic fate of 1,2-dioctanoylglycerol within the cell is its rapid conversion to phosphatidic acid (PA). This conversion is a crucial regulatory step that terminates the signaling activity of diacylglycerol.

When exogenous sn-1,2-dioctanoylglycerol (diC8) is added to cells, it is quickly metabolized to sn-1,2-dioctanoyl phosphatidic acid. pnas.orgpnas.org This rapid phosphorylation is catalyzed by the enzyme diacylglycerol kinase (DGK), which transfers a phosphate (B84403) group from ATP to diacylglycerol. uniprot.org This process is thought to be the reason why the activation of protein kinase C by diC8 is brief and spontaneously reversible, in contrast to the sustained activation by phorbol esters which are not readily metabolized in this way. pnas.orgpnas.org The simultaneous generation of both diacylglycerol (from phospholipase C activity) and phosphatidic acid (from phospholipase D activity) has been shown to be essential for the translocation and anchoring of certain PKC isoforms to the plasma membrane. nih.gov

Impact on Thromboxane (B8750289) Synthesis and Prostaglandin H Synthase Expression

1,2-Dioctanoylglycerol (diC8), a cell-permeable analog of diacylglycerol, plays a significant role in stimulating the synthesis of thromboxane (TX) by inducing the new synthesis of Prostaglandin H (PGH) synthase. nih.govnih.gov Research conducted on human promyelocytic leukemia cells (HL-60) undergoing macrophage differentiation has elucidated this pathway. In these studies, treatment with sn-1,2-dioctanoylglycerol resulted in markedly elevated rates of Thromboxane B2 (TXB2) synthesis, a stable metabolite of the highly unstable Thromboxane A2. nih.govpsu.edu

The stimulatory effect of 1,2-dioctanoylglycerol was particularly pronounced when administered in multiple doses or concurrently with a subthreshold concentration of the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), another protein kinase C (PKC) activator. nih.gov This treatment increased TXB2 synthesis from exogenous arachidonic acid by up to 81-fold compared to untreated control cells. nih.govpsu.edu

Microsomal preparations from cells treated with 1,2-dioctanoylglycerol showed significant increases in the maximal velocity (Vmax) of PGH synthase activity. nih.govpsu.edu

Direct mass measurements confirmed the presence of PGH synthase protein in the differentiating cells, whereas the enzyme was undetectable in control cells. nih.govpsu.edu

These results indicate that the activation of protein kinase C by 1,2-dioctanoylglycerol is a critical event that initiates a signaling cascade leading to the new synthesis of PGH synthase, thereby enabling the robust production of thromboxanes during processes like macrophage differentiation. nih.gov

Table 1: Research Findings on 1,2-Dioctanoylglycerol and Thromboxane Synthesis

Experimental Model Treatment Key Finding Reference
Human Promyelocytic Leukemia Cells (HL-60) sn-1,2-dioctanoylglycerol (diC8) Stimulated high rates of Thromboxane B2 (TXB2) synthesis. nih.gov
Human Promyelocytic Leukemia Cells (HL-60) diC8 + TPA (subthreshold) Rates of TXB2 synthesis increased up to 81-fold compared to controls. nih.govnih.govpsu.edu
Human Promyelocytic Leukemia Cells (HL-60) diC8 Treatment Increased Vmax of microsomal PGH synthase activity. nih.gov
Human Promyelocytic Leukemia Cells (HL-60) diC8 Treatment Induced de novo synthesis of PGH synthase protein. nih.govpsu.edu

Regulation of Tight Junction Proteins (e.g., ZO-2)

1,2-Dioctanoylglycerol, acting as a protein kinase C (PKC) agonist, is a key regulator in the assembly and organization of tight junctions (TJs), the structures that govern paracellular permeability in epithelial and endothelial cell layers. nih.govnih.govphysiology.org Its influence is particularly evident in the modulation of Zonula Occludens (ZO) proteins, which are crucial cytoplasmic components of the tight junction plaque. physiology.org

In Madin-Darby canine kidney (MDCK) epithelial cells, 1,2-dioctanoylglycerol has been shown to promote the assembly of tight junctions, even under conditions of low extracellular calcium that would normally prevent their formation. nih.govnih.gov This effect is characterized by several key events:

Translocation of ZO-1: 1,2-dioctanoylglycerol stimulates the translocation of ZO-1, a primary scaffold protein of the TJ, from the cytoplasm to the plasma membrane. nih.govphysiology.org

Actin Reorganization: It promotes the reorganization of actin filaments to the cell periphery, a necessary step for TJ formation. nih.govnih.gov

Formation of TJ Fibrils: Treatment with 1,2-dioctanoylglycerol increases the number of TJ fibrils observed in freeze-fracture microscopy, which corresponds to a decrease in the permeability of the intercellular space. nih.govphysiology.org

Research has revealed that ZO-1 and ZO-2 exist as a preformed complex in the cytoplasm, even before TJ assembly is triggered. nih.govnih.govphysiology.org While 1,2-dioctanoylglycerol does not appear to alter the phosphorylation level of ZO-1 or ZO-2 during assembly, its role as a PKC activator is critical for triggering the translocation of this preformed ZO-1/ZO-2 subcomplex to sites of cell-cell contact at the membrane. nih.govnih.gov A novel 130 kD phosphoprotein has also been identified that co-immunoprecipitates with the ZO-1/ZO-2 complex, suggesting a more intricate regulatory mechanism. nih.govnih.gov Therefore, 1,2-dioctanoylglycerol acts as a critical signaling molecule that initiates the recruitment and assembly of essential tight junction protein complexes, including those containing ZO-2, to establish a functional paracellular barrier. nih.gov

Table 2: Impact of 1,2-Dioctanoylglycerol on Tight Junction Components

Component Effect of 1,2-Dioctanoylglycerol Experimental Observation Reference
ZO-1 Promotes translocation to plasma membrane Movement from cytoplasm to cell periphery observed via immunofluorescence. nih.govphysiology.org
ZO-1/ZO-2 Complex Triggers translocation of the preformed complex Co-immunoprecipitation shows the complex exists prior to assembly; diC8 initiates its movement. nih.govnih.gov
Actin Cytoskeleton Promotes reorganization Reorganization to the cell periphery visualized by fluorescence microscopy. nih.govnih.gov
TJ Fibrils Increases number Observed in freeze-fracture replicas, indicating TJ assembly. nih.govphysiology.org
Paracellular Permeability Decreases Measured by a reduction in the flux of [3H]mannitol. nih.govnih.gov

Applications in Advanced Biological Research

Utilization as a Cell-Permeable Signaling Probe

A primary application of 1,2-Dioctanoylglycerol is its use as a cell-permeable signaling probe. Unlike endogenous diacylglycerols, which are generated and act at the cell membrane, 1,2-Dioctanoylglycerol's structure, featuring shorter fatty acid chains, allows it to readily cross the plasma membrane of living cells. This characteristic enables researchers to directly and exogenously activate DAG-mediated signaling pathways, bypassing the need for receptor stimulation at the cell surface.

Once inside the cell, it functions as a second messenger analog, primarily targeting and activating members of the Protein Kinase C (PKC) family. This direct activation allows for precise temporal control in experiments designed to study the immediate and downstream consequences of PKC activation. Its effectiveness as a cell-permeant activator has made it a standard tool for studying a wide range of cellular functions that are regulated by this signaling axis. researchgate.net

Investigative Tool for Dissecting Protein Kinase C Signaling Cascades

1,2-Dioctanoylglycerol is a highly specific and effective activator of Protein Kinase C, making it an invaluable tool for dissecting its complex signaling cascades. researchgate.net PKC enzymes are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC by 1,2-Dioctanoylglycerol involves its binding to the C1 domain of conventional and novel PKC isoforms, mimicking the action of endogenous diacylglycerol.

Research utilizing 1,2-Dioctanoylglycerol has demonstrated its ability to induce the translocation of PKC from the cytosol to the cell's particulate compartment or membrane, a key step in its activation. For instance, in MCF-7 human breast cancer cells, diC8 was shown to cause a rapid but transient translocation of PKC. nih.gov This controlled activation allows scientists to study the specific timing and localization of PKC activity, which are critical for its function. By using this compound, researchers can systematically trigger the PKC pathway to identify its substrates and understand how its activation leads to various cellular responses, from changes in gene expression to modifications in cell morphology and behavior. nih.govnih.govbohrium.com

Cell TypeExperimental ObservationConcentration of 1,2-DioctanoylglycerolOutcomeReference
MCF-7 Human Breast Cancer CellsInvestigation of PKC activity and cell proliferation43 µg/mlInduced transient translocation of PKC from cytosol to particulate compartment; inhibited cell proliferation. nih.gov
Embryonic Chicken Spinal Cord ExplantsStudy of neurite outgrowth5 µMStimulated neurite outgrowth up to 25%. nih.govbohrium.com
Embryonic Chicken Spinal Cord ExplantsStudy of neurite outgrowth60 µMReduced neurite outgrowth up to 37%; induced retraction of filopodia and formation of club-shaped growing tips. nih.govbohrium.com

Analysis of Downstream Effectors and Regulatory Networks

By providing a reliable method to activate PKC, 1,2-Dioctanoylglycerol enables the detailed analysis of the downstream effectors and regulatory networks that are governed by this kinase. Once activated, PKC phosphorylates a wide array of substrate proteins, initiating a cascade of events that can alter cellular function profoundly.

For example, studies have used 1,2-Dioctanoylglycerol to demonstrate that PKC activation leads to the phosphorylation of proteins like GAP-43 (neuromodulin), which is involved in neuronal growth cone dynamics. nih.govbohrium.com In these experiments, diC8 treatment led to an accumulation of phosphorylated GAP-43 in axonal processes, correlating with significant changes in growth cone morphology. nih.govbohrium.com Furthermore, research in C3H 10T1/2 cells showed that treatment with 1,2-dioctanoylglycerol enhanced the phosphorylation of PKC itself, suggesting a feedback mechanism that may alter the enzyme's sensitivity to subsequent activation or down-regulation. nih.gov These types of studies are crucial for mapping the intricate signaling pathways that link PKC activation to specific biological outcomes.

Studies in Cellular and Organ-Specific Models of Disease Pathogenesis

The utility of 1,2-Dioctanoylglycerol extends to the study of various diseases, where it is used to probe the role of PKC and diacylglycerol signaling in specific pathological contexts.

In cardiovascular research, 1,2-Dioctanoylglycerol has been used to investigate the role of PKC in cardioprotection. Ischemia-reperfusion (I/R) injury is a major cause of damage to the heart following events like a heart attack. Studies on isolated rat hearts and cardiomyocytes have explored whether activating PKC with 1,2-Dioctanoylglycerol can mimic the protective effects of ischemic preconditioning.

Research has shown that administering the diacylglycerol analog just before an ischemic event can enhance the recovery of left ventricular developed pressure (LVDP) after reperfusion. nih.gov In isolated rat cardiomyocytes, a two-step treatment with 1,2-Dioctanoylglycerol before and during simulated ischemia was found to markedly reduce cytosolic Ca2+ overload and prevent the development of hypercontracture during reoxygenation. ahajournals.org This protective effect was abolished by a PKC inhibitor, confirming the central role of the kinase in this process. ahajournals.org These findings suggest that the PKC signaling pathway is a key mediator of cardioprotection against I/R injury.

Model SystemExperimental ConditionKey FindingReference
Isolated Rat HeartsGlobal ischemia (35 min) and reperfusion (40 min)Administration of 1,2-Dioctanoylglycerol (10 µM) before ischemia improved postischemic recovery of LVDP from 24% in controls to 54%. nih.gov
Isolated Adult Wistar Rat CardiomyocytesSimulated ischemia and reoxygenationTwo-step treatment with 1,2-Dioctanoylglycerol reduced Ca2+ overload and prevented hypercontracture during reoxygenation. ahajournals.org

Tangier disease is a rare genetic disorder caused by mutations in the ABCA1 gene, leading to severely reduced levels of high-density lipoprotein (HDL) and impaired cholesterol efflux from cells. researchgate.netmedlineplus.gov Researchers have used 1,2-Dioctanoylglycerol to investigate the underlying cellular mechanisms. Since HDL-mediated cholesterol efflux is known to involve PKC activation, studies have examined whether pharmacologically activating PKC could rescue the defective efflux in cells from Tangier patients.

In cultured skin fibroblasts from individuals with Tangier disease, the normal process of HDL3-mediated efflux of newly synthesized cholesterol is almost absent. ahajournals.orgnih.gov However, when these cells were incubated with 1,2-Dioctanoylglycerol, the HDL3-mediated cholesterol efflux was normalized. ahajournals.org This result indicated that the defect in Tangier disease may lie in the signaling pathway that leads to PKC activation, rather than in the cholesterol transport machinery itself. ahajournals.org

The diacylglycerol-PKC signaling pathway is deeply implicated in cancer biology, as PKC isoforms can act as both tumor promoters and suppressors depending on the context. 1,2-Dioctanoylglycerol has been utilized as a tool to explore these roles. As a stable analog of the endogenous tumor promoter diacylglycerol, it can stimulate PKC activity in a manner similar to phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govaacrjournals.org

Studies have shown that 1,2-Dioctanoylglycerol can stimulate epidermal PKC activity and, in some models, act as a tumor promoter. aacrjournals.org In MCF-7 breast cancer cells, it mimics the inhibitory effect of TPA on cell proliferation, reinforcing the hypothesis that PKC plays a negative modulatory role in the growth of these cells. nih.gov Furthermore, treating cells with 1,2-dioctanoylglycerol has been shown to increase the phosphorylation of PKC, a modification that may regulate the enzyme's function and role in tumor promotion. nih.gov

Studies on Neurosecretory Cell Function and Nicotinic Receptors

1,2-Dioctanoylglycerol (DiC8), a cell-permeant analogue of diacylglycerol (DAG), serves as a potent activator of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. researchgate.netnih.gov This activity allows it to be a valuable tool in advanced biological research for investigating the roles of the DAG/PKC signaling cascade in various physiological processes, including those within the nervous system. nih.gov Neurosecretory cells, specialized neurons that synthesize and secrete hormones into the bloodstream, are crucial for translating neural signals into hormonal ones. wikipedia.orgbritannica.com The function of these cells is modulated by various neurotransmitter receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that play significant roles in the central nervous system. nih.govnih.gov Research utilizing 1,2-Dioctanoylglycerol has provided specific insights into the modulation of these receptors on neurosecretory cells.

Detailed Research Findings

A key area of investigation has been the effect of 1,2-Dioctanoylglycerol on the function of nAChRs expressed on neurosecretory cells. A study using dorsal unpaired median (DUM) neurons, a type of neurosecretory cell from the cockroach, has shed light on this interaction. nih.gov In this research, whole-cell patch-clamp recordings were employed to measure the ion currents evoked by nicotinic agonists, specifically nicotine (B1678760) and the neonicotinoid clothianidin, through α-bungarotoxin-insensitive nAChRs. nih.gov

The central finding of the study was that the application of the diacylglycerol analogue, 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), resulted in a reduction of the currents evoked by both nicotine and clothianidin. nih.gov This suggests that the activation of the PKC pathway by DiC8 has a modulatory, and in this case inhibitory, effect on the function of these specific nicotinic receptors on neurosecretory cells. The study concluded that nicotine and clothianidin modulate different subtypes of nAChRs (nAChR1 and nAChR2) differently under the influence of DiC8, with nicotine activating the nAChR1 subtype and clothianidin activating both subtypes. nih.gov

This modulatory role of the PKC pathway is not limited to invertebrate models. Other studies on mammalian neurosecretory terminals have shown that PKC activators can influence hormone release. For instance, a related diacylglycerol, 1,2-didecanoylglycerol (DiC10), was found to enhance the release of prostaglandin E2 from hypothalamic nerve terminals, and under certain conditions, it also stimulated the secretion of Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov This indicates that the activation of PKC by diacylglycerols is a significant mechanism for controlling the release of neurohormones.

Furthermore, research on neuronal development highlights the broader impact of DiC8-induced PKC activation. In embryonic chicken spinal cord cultures, DiC8 was shown to have dose-dependent effects on neurite outgrowth, stimulating it at low concentrations and reducing it at high concentrations. nih.govbohrium.com High concentrations of DiC8 led to significant changes in the shape of axonal growth cones, including the retraction of filopodia and the accumulation of f-actin, ultimately causing a halt in actin dynamics. nih.govbohrium.com These findings underscore the profound influence of the PKC signaling pathway, activated by compounds like 1,2-Dioctanoylglycerol, on fundamental neuronal structure and function.

The table below summarizes the observed effects of 1,2-Dioctanoylglycerol on nicotinic receptor currents in cockroach neurosecretory cells.

Table 1. Effect of 1,2-Dioctanoyl-sn-glycerol (DiC8) on Nicotinic Agonist-Evoked Currents in Cockroach DUM Neurons nih.gov
Nicotinic AgonistReceptor Subtype(s) ActivatedObserved Effect of DiC8 Application
NicotinenAChR1Reduction of evoked current
ClothianidinnAChR1 and nAChR2Reduction of evoked current

Synthetic Methodologies for 1,2 Dioctanoylglycerol

Chemical Synthesis Approaches

Chemical methods for synthesizing 1,2-dioctanoylglycerol primarily rely on established esterification reactions, which can be broadly categorized into direct esterification and transesterification.

Direct esterification, often a variant of the Fischer-Speier esterification, involves the reaction of glycerol (B35011) with octanoic acid in the presence of an acid catalyst. masterorganicchemistry.com This method is atom-economical but often struggles with selectivity, typically producing a mixture of mono-, di-, and triglycerides, as well as the 1,3-dioctanoyl isomer.

To enhance the yield of the desired diglyceride, reaction conditions such as temperature, reaction time, and the molar ratio of reactants are carefully controlled. Catalysts like para-toluenesulfonic acid (pTSA) are commonly employed to drive the reaction. researchgate.net The reaction proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. masterorganicchemistry.com However, without protecting groups, it is difficult to selectively acylate the C1 and C2 positions while leaving the C3 hydroxyl group free.

Table 1: Representative Conditions for Direct Esterification of Glycerol

CatalystReactant Ratio (Glycerol:Fatty Acid)Temperature (°C)Reaction Time (min)Predominant Products
p-Toluenesulfonic Acid (pTSA)6:115090Mixture of Mono- and Diacylglycerols (MDAG)
Sulfuric AcidExcess Alcohol60-8060-120Mixture of Acylglycerols
Solid Acid ResinsVariable50-80VariableFatty Acid Esters

Note: This table illustrates general conditions for esterification of glycerol and fatty acids, which can be adapted for 1,2-dioctanoylglycerol synthesis.

Transesterification is another major pathway for synthesizing acylglycerols. srsbiodiesel.com This process involves the reaction of glycerol with an octanoic acid ester (e.g., methyl octanoate) or a triglyceride containing octanoyl groups (trioctanoin). The reaction, known as glycerolysis when a triglyceride is used, is typically catalyzed by a base, such as sodium methoxide.

The mechanism involves the deprotonation of a glycerol hydroxyl group by the base catalyst to form a glyceroxide anion. researchgate.net This potent nucleophile then attacks the carbonyl carbon of the octanoate ester, leading to the displacement of the alcohol or another glycerol molecule and the formation of the desired diacylglycerol. researchgate.net The transesterification reaction is reversible, and the formation of di- and mono-acylglycerols occurs as intermediates. srsbiodiesel.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of 1,2-dioctanoylglycerol and minimize the formation of byproducts.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, providing high regioselectivity and stereoselectivity under mild reaction conditions. These protocols typically employ lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are particularly effective. nih.gov

In a typical chemoenzymatic synthesis of 1,2-dioctanoylglycerol, a lipase can selectively catalyze the esterification of the primary hydroxyl groups (sn-1 and sn-3) of glycerol. To achieve the 1,2-isomer, a strategy involving a protected glycerol precursor is often used. For instance, starting with 3-O-benzyl-sn-glycerol allows the enzyme to selectively acylate the free sn-1 and sn-2 positions with octanoic acid. The final step involves the chemical removal of the benzyl protecting group to yield the target molecule. The mild, neutral conditions of enzymatic reactions prevent the acyl migration that plagues many chemical methods, which is a major advantage for synthesizing pure 2-monoacylglycerols and 1,2-diacylglycerols. nih.gov

Strategies for Achieving Stereospecific Synthesis and Enantiomeric Purity

The synthesis of a specific enantiomer, such as sn-1,2-dioctanoylglycerol, requires advanced strategies to control the stereochemistry of the glycerol backbone. The primary challenge is to differentiate between the two primary hydroxyl groups (sn-1 and sn-3) and prevent acyl migration, which would lead to a racemic mixture or the formation of the more stable 1,3-isomer.

Common strategies include:

Use of Chiral Precursors: Synthesis often begins with a commercially available chiral starting material derived from glycerol, such as L-solketal ((S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol) or D-solketal. The protecting group (isopropylidene) blocks the sn-2 and sn-3 hydroxyls, leaving only the sn-1 position available for acylation. Subsequent chemical steps are required to remove the protecting group, acylate the second position, and ensure the final product has the correct stereoconfiguration.

Protecting Group Chemistry: As mentioned previously, using protecting groups like silyl or benzylidene ethers on glycerol allows for regioselective acylation. nih.gov For stereospecific synthesis, one might start with a protected chiral glycerol derivative. For example, starting with 1-O-benzyl-sn-glycerol allows for the acylation of the sn-2 and sn-3 positions. Subsequent deprotection and selective acylation steps can lead to the desired sn-1,2-enantiomer.

Enzymatic Kinetic Resolution: Lipases can exhibit enantioselectivity, meaning they can selectively react with one enantiomer in a racemic mixture. This property can be exploited in a process called kinetic resolution. For example, a lipase could be used to selectively acylate a racemic mixture of a protected glycerol derivative, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 2: Comparison of Synthetic Strategies for 1,2-Dioctanoylglycerol

MethodKey Advantage(s)Key Disadvantage(s)Selectivity
Direct Esterification Atom economical, simple reagents.Low regioselectivity, often requires harsh conditions, risk of acyl migration.Low
Transesterification Can use various acyl donors.Equilibrium-controlled, can produce complex product mixtures.Moderate
Chemoenzymatic Synthesis High regioselectivity, mild conditions, prevents acyl migration.Higher cost of enzymes, may require protecting groups for specific isomers.High
Stereospecific Synthesis Yields enantiomerically pure product.Multi-step, requires chiral precursors or protecting groups, complex procedures.Very High

Analytical and Detection Strategies in Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and purifying components within a mixture. nih.gov For diacylglycerols (DAGs) like 1,2-Dioctanoylglycerol, chromatographic methods are indispensable for quality control and for distinguishing between positional isomers, such as 1,2- and 1,3-diacylglycerol, which often have very similar physicochemical properties. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique used for this purpose. nih.gov A novel HPLC-based method has been established for the direct separation of 1,2-DAG, 2,3-DAG, and 1,3-DAG isomers without the need for chemical derivatization. This method utilizes a tandem column system, connecting a conventional silica gel column with a chiral stationary phase column in series, which allows for the successful resolution of DAG isomeric mixtures. nih.gov The use of small particles and high pressure in HPLC enhances the separation power, allowing for rapid and high-resolution analysis. nih.gov For detection, universal mass-based detectors like the Charged Aerosol Detector (CAD) can be paired with HPLC, offering uniform response factors for acylglycerides, which simplifies quantification. hplc.eu

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for DAG analysis. nih.gov While many lipids require derivatization before GC analysis due to their non-volatility, high-temperature GC can be used for diacylglycerol derivatives. hplc.euaocs.org In GC-MS analysis of trimethylsilyl (TMS) derivatized DAGs, specific mass fragments can be used to identify and differentiate isomers. The [M-RCO2CH2]+ ion is considered a key diagnostic marker for distinguishing between 1,2- and 1,3-DAG positional isomers. nih.gov

The table below summarizes key aspects of chromatographic techniques used for diacylglycerol analysis.

TechniquePrincipleApplication for 1,2-DioctanoylglycerolKey Findings/Advantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. nih.govnih.govPurity assessment and direct separation of 1,2-, 1,3-, and 2,3-DAG isomers. nih.govEnables direct separation without derivatization using tandem columns (silica gel + chiral phase). nih.gov High sensitivity and resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. nih.govDetermination of fatty acid composition and molecular structure of isomers after derivatization (e.g., TMS ethers). nih.govProvides detailed structural information. The [M-RCO2CH2]+ ion is a diagnostic fragment for distinguishing 1,2- and 1,3-isomers. nih.gov

Biosensor-Based Detection Systems for Diacylglycerols in Experimental Settings

Biosensors offer the ability to visualize and quantify diacylglycerols in real-time within live cells, providing critical insights into cellular signaling pathways. nih.gov These genetically encoded or enzyme-based tools are designed to report changes in DAG levels with high sensitivity and spatiotemporal resolution. domaintherapeutics.casemanticscholar.org

Fluorescent and Bioluminescent Biosensors: A prominent class of DAG biosensors utilizes fluorescent or bioluminescent proteins fused to a DAG-binding domain, most commonly the C1 domain from Protein Kinase C (PKC). nih.govpnas.org

FRET/BRET-Based Sensors : Some biosensors operate on the principle of Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). In one BRET-based design, the C1 domain is tagged with Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP). The binding of DAG to the C1 domain induces a conformational change, increasing the proximity of RLuc and GFP and thus enhancing the BRET signal. The magnitude of this signal is directly proportional to the intracellular DAG levels. domaintherapeutics.ca

Recruitment-Based Sensors : Another design monitors the recruitment of a fluorescently-tagged C1 domain from the cytosol to membranes where DAG is produced. For example, a fusion of Yellow Fluorescent Protein (YFP) and the C1a domain of PKCγ (YFP–C1aPKC) will translocate to the plasma membrane upon an increase in DAG concentration, allowing for visualization by confocal microscopy. nih.gov These sensors can be used to unambiguously resolve the activation of the phospholipase C pathway in living cells. windows.net

Enzyme-Based Biosensors: Electrochemical biosensors provide an alternative method for quantifying diacylglycerols. One such disposable biosensor determines DG concentration through a multi-enzyme cascade. mdpi.com Lipase, glycerol (B35011) kinase, and glycerol 3-phosphate oxidase act sequentially on the diacylglycerol. The final enzymatic reaction produces hydrogen peroxide, which is then electrochemically oxidized at an electrode. The resulting oxidation current is measured and used to quantify the initial diacylglycerol concentration. mdpi.com This type of sensor has demonstrated a linear response over a range of DG concentrations in buffer and bovine serum media. mdpi.com

The following table details different types of biosensors used for diacylglycerol detection.

Biosensor TypePrinciple of OperationExample ComponentsMeasurement Output
BRET-Based Sensor Binding of DAG to a C1 domain causes a conformational change, altering the distance between a donor (luciferase) and acceptor (fluorescent protein), which changes the BRET signal. domaintherapeutics.caRenilla luciferase (RLuc), Green Fluorescent Protein (GFP), C1b domain. domaintherapeutics.caIncreased BRET efficiency, proportional to DAG concentration. domaintherapeutics.ca
Fluorescent Recruitment Sensor An increase in membrane DAG concentration causes the translocation of a fluorescently-tagged C1 domain from the cytosol to the membrane. nih.govYellow Fluorescent Protein (YFP), C1a domain of PKCγ. nih.govChange in subcellular fluorescence localization, observed via microscopy. nih.gov
Enzyme-Based Electrochemical Sensor Sequential enzymatic breakdown of diacylglycerol produces hydrogen peroxide, which is electrochemically detected. mdpi.comLipase, Glycerol Kinase, Glycerol 3-phosphate Oxidase. mdpi.comAmperometric current signal from the oxidation of hydrogen peroxide. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methods validate the role of 1,2-Dioctanoylglycerol in protein kinase C (PKC) activation?

  • Methodological Answer : 1,2-Dioctanoylglycerol is a synthetic diacylglycerol (DAG) analog used to study PKC activation due to its solubility and membrane permeability. Experimental validation involves PKC translocation assays, where fluorescence microscopy tracks GFP-tagged PKC isoforms relocating to membranes upon treatment. Dose-response curves (e.g., 0.5–60 µg/mL) and time-lapse imaging are critical for assessing activation kinetics. Controls should include inactive isomers (e.g., 1,3-Dioctanoylglycerol) to confirm specificity .

Q. How is 1,2-Dioctanoylglycerol detected and quantified in lipid mixtures?

  • Methodological Answer : Detection relies on chromatographic techniques:

  • Thin-layer chromatography (TLC) : Separates lipids using silica gel plates and solvent systems (e.g., chloroform:methanol:acetic acid, 90:10:1).
  • Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity using reverse-phase columns and electrospray ionization.
  • Nuclear magnetic resonance (NMR) : Confirms structural integrity via characteristic glycerol backbone and acyl chain signals (e.g., δ 4.2–4.3 ppm for sn-1,2-glycerol protons). Calibration curves with synthetic standards ensure accurate quantification .

Q. What concentration-dependent effects does 1,2-Dioctanoylglycerol exhibit in plant cell mitosis?

  • Methodological Answer : In Tradescantia stamen hair cells, 0.5 µg/mL accelerates metaphase-to-anaphase transition by ~15%, while 60 µg/mL induces premature nuclear envelope breakdown. Experimental design requires precise timing:

  • Late prophase treatment : Reduces metaphase duration by 28 vs. 33 minutes in controls.
  • Early prophase treatment : Blocks mitosis, reverting cells to interphase.
  • Use phase-contrast microscopy and synchronized cell populations to minimize variability .

Advanced Research Questions

Q. How does the timing of 1,2-Dioctanoylglycerol application affect cell cycle checkpoint regulation?

  • Methodological Answer : Application timing determines checkpoint engagement:

  • Prometaphase : Accelerates anaphase onset by overriding spindle assembly checkpoints.
  • Late metaphase : Triggers precocious sister chromatid separation, suggesting bypass of the anaphase-promoting complex (APC/C) safeguards.
  • Experimental validation involves live-cell imaging paired with inhibitors (e.g., MG132 for proteasome inhibition) to dissect checkpoint pathways .

Q. Why do discrepancies arise in 1,2-Dioctanoylglycerol’s biological activity across studies?

  • Methodological Answer : Variability stems from:

  • Acyl chain specificity : Unlike endogenous DAGs (e.g., 1-stearoyl-2-arachidonoyl), short-chain analogs like 1,2-Dioctanoylglycerol lack natural membrane affinity, altering PKC binding kinetics.
  • Cell type differences : Plant cells (e.g., Tradescantia) show time-dependent responses, while mammalian models (e.g., rat brain) exhibit behavioral modulation via PKC-βII.
  • Standardize protocols using isoform-specific PKC inhibitors (e.g., Gö6983) and lipidomics to profile endogenous DAGs .

Q. How do in vivo and in vitro models differ in response to 1,2-Dioctanoylglycerol-induced PKC activation?

  • Methodological Answer :

  • In vitro : PKC-βII relocation in HeLa cells peaks at 5–10 minutes post-treatment.
  • In vivo : Intracerebroventricular injection in rats reduces ACTH-induced grooming by 22–31%, requiring behavioral scoring systems (e.g., 5-point scales) and PKC knockout controls.
  • Consider pharmacokinetic factors (e.g., blood-brain barrier penetration) when translating findings .

Safety and Application

Q. What safety protocols are recommended for handling 1,2-Dioctanoylglycerol?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Disposal : Collect waste in sealed containers; avoid sewer release.
  • First aid : Flush eyes with water for 15 minutes; seek medical advice if ingested.
  • Refer to OSHA-aligned safety data sheets for spill management and storage (e.g., -20°C under nitrogen) .

Q. How does 1,2-Dioctanoylglycerol complexation influence drug solubility in lipid-based delivery systems?

  • Methodological Answer : In self-emulsifying drug delivery systems (SEDDS), 1,2-Dioctanoylglycerol forms insoluble complexes with drugs like Tipranavir (log P = 6.0), reducing free drug concentration. Study equilibrium solubility via:

  • Phase solubility analysis : Vary lipid:drug ratios (1:1 to 10:1) in biorelevant media (e.g., FaSSIF).
  • Dynamic light scattering (DLS) : Monitor droplet size changes post-complexation.
  • Optimize formulations using ternary phase diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.